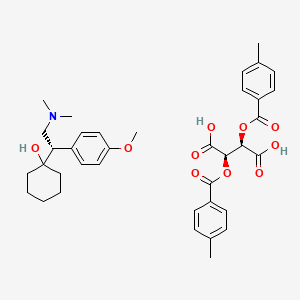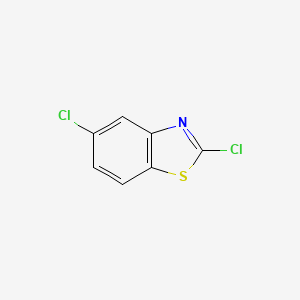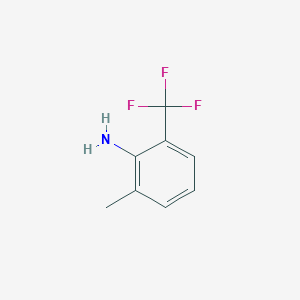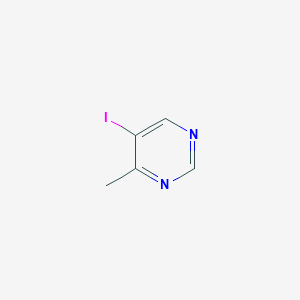
S-文拉法辛二对甲苯甲酰-L-酒石酸盐
描述
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt: is a chiral molecule and a derivative of Venlafaxine, which is a well-known antidepressant. This compound is often used in research related to neurology, particularly in the study of neurotransmission, pain, inflammation, and various neurological disorders .
科学研究应用
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is widely used in scientific research, particularly in the fields of:
Chemistry: As a chiral molecule, it is used in studies related to stereochemistry and chiral resolution.
Biology: It is used to study the effects of chiral compounds on biological systems.
Medicine: It is used in research related to antidepressants and their mechanisms of action.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
作用机制
Target of Action
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is a derivative of (+)-Venlafaxine . The primary targets of this compound are the presynaptic reuptake transporters of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating the transmission of signals in the central nervous system .
Mode of Action
The compound facilitates neurotransmission within the central nervous system by blocking the presynaptic reuptake of neuroamines . This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing the transmission of signals between neurons . Venlafaxine is also reported to be a weak inhibitor of dopamine reuptake .
Biochemical Pathways
The increased concentration of neurotransmitters in the synaptic cleft can stimulate the postsynaptic receptors, leading to various downstream effects. These effects depend on the specific type of neurotransmitter and the nature of the postsynaptic neuron . The exact biochemical pathways affected by this compound are complex and may vary depending on the specific physiological context .
Pharmacokinetics
The metabolism of venlafaxine is reported to occur by the cytochrome P450 (CYP) enzyme CYP2D6, yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 . These metabolic pathways can influence the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of neurotransmission. By increasing the concentration of neurotransmitters in the synaptic cleft, the compound can enhance signal transmission in the central nervous system . This can lead to various physiological effects, depending on the specific neurotransmitters involved and the types of neurons affected .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These may include the physiological state of the individual, the presence of other drugs or substances, genetic factors influencing the expression and activity of the CYP enzymes, and other factors .
生化分析
Biochemical Properties
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt plays a significant role in biochemical reactions, particularly in the central nervous system. It facilitates neurotransmission by blocking the presynaptic reuptake of neuroamines such as serotonin (5-hydroxytryptamine; 5-HT) and noradrenaline (norepinephrine) . Additionally, it is a weak inhibitor of dopamine reuptake . The compound interacts with various enzymes, including cytochrome P450 (CYP) enzymes CYP2D6 and CYP3A4, which metabolize it into O-desmethylvenlafaxine and N-desmethylvenlafaxine, respectively .
Cellular Effects
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to block the reuptake of serotonin and noradrenaline enhances neurotransmission, leading to improved mood and reduced anxiety . It also affects gene expression by altering the levels of neurotransmitters in the synaptic cleft, which can impact various cellular processes .
Molecular Mechanism
The molecular mechanism of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt involves its binding interactions with neurotransmitter transporters. By inhibiting the reuptake of serotonin and noradrenaline, the compound increases the availability of these neurotransmitters in the synaptic cleft . This action enhances neurotransmission and contributes to its antidepressant effects. Additionally, the compound’s weak inhibition of dopamine reuptake further modulates neurotransmitter levels . The metabolism of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt by CYP enzymes results in the formation of active metabolites that contribute to its overall pharmacological effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to the compound can lead to sustained changes in neurotransmitter levels and cellular function .
Dosage Effects in Animal Models
The effects of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt vary with different dosages in animal models. At lower doses, the compound effectively enhances neurotransmission and improves mood . At higher doses, it may cause toxic or adverse effects, such as increased anxiety or cardiovascular issues . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is involved in several metabolic pathways. The primary enzymes responsible for its metabolism are CYP2D6 and CYP3A4, which convert it into O-desmethylvenlafaxine and N-desmethylvenlafaxine, respectively . These metabolites retain some of the parent compound’s pharmacological activity and contribute to its overall effects . The compound’s metabolism also affects metabolic flux and metabolite levels, influencing its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt within cells and tissues are mediated by various transporters and binding proteins. The compound’s interaction with these transporters affects its localization and accumulation in specific tissues . Its distribution is influenced by factors such as lipid solubility and protein binding, which determine its ability to cross cell membranes and reach target sites .
Subcellular Localization
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization affects its interactions with biomolecules and its overall pharmacological effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt involves the reaction of S-Venlafaxine with di-p-toluoyl-L-tartaric acid. The reaction typically occurs in an organic solvent under controlled temperature conditions to ensure the formation of the desired salt. The process may involve multiple steps, including purification and crystallization, to obtain the final product in a pure form .
Industrial Production Methods
Industrial production of S-Venlafaxine-di-p-toluoyl-L-tartrate Salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. Quality control measures are implemented to ensure the consistency and purity of the product .
化学反应分析
Types of Reactions
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
相似化合物的比较
Similar Compounds
Venlafaxine: The parent compound, used as an antidepressant.
Desvenlafaxine: A metabolite of Venlafaxine with similar therapeutic effects.
Duloxetine: Another serotonin-norepinephrine reuptake inhibitor used to treat depression and anxiety.
Uniqueness
S-Venlafaxine-di-p-toluoyl-L-tartrate Salt is unique due to its chiral nature and specific chemical structure, which may result in different pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar compounds. This uniqueness makes it valuable in research for understanding the effects of chirality on drug action and metabolism.
属性
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8.C17H27NO2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);7-10,16,19H,4-6,11-13H2,1-3H3/t15-,16-;16-/m11/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYLKWUYWDBONP-ZAOWXVKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O.CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H45NO10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90547414 | |
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
663.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
272788-02-0 | |
| Record name | (2R,3R)-2,3-Bis[(4-methylbenzoyl)oxy]butanedioic acid--1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90547414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(6-Methylbenzo[d]thiazol-2-yl)guanidine](/img/structure/B1314210.png)
![6-methoxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1314215.png)
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B1314217.png)



![[4-(Dimethylsulfamoyl)-2-methylphenoxy]acetic acid](/img/structure/B1314221.png)






